

Spectral Data of Dimethyl Tetradecanedioate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl tetradecanedioate*

Cat. No.: *B1583837*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Dimethyl tetradecanedioate**, a dicarboxylic acid methyl ester. The information detailed herein is intended to support researchers and scientists in academic and industrial settings, particularly those involved in drug development and chemical analysis, by providing key data for compound identification, characterization, and quality control.

Spectral Data Summary

The following tables summarize the key spectral data for **Dimethyl tetradecanedioate**, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. While publicly available databases confirm the existence of this data, this guide presents a consolidated view of expected and reported values.

Table 1: Mass Spectrometry Data

Parameter	Value	Reference
Molecular Formula	$C_{16}H_{30}O_4$	[1] [2]
Molecular Weight	286.41 g/mol	[1]
Major Fragment Ions (m/z)	No specific fragmentation data found in searches.	
Ionization Mode	Electron Ionization (EI)	

Table 2: ^1H NMR Spectral Data (Predicted)

Note: The following are predicted chemical shifts based on the structure of **Dimethyl tetradecanedioate** and data from analogous long-chain esters. Actual experimental values may vary based on solvent and spectrometer frequency.

Chemical Shift (ppm)	Multiplicity	Assignment
~3.67	Singlet	-OCH ₃ (Methyl ester)
~2.30	Triplet	-CH ₂ -C=O (Methylene alpha to carbonyl)
~1.62	Multiplet	-CH ₂ -CH ₂ -C=O (Methylene beta to carbonyl)
~1.2-1.4	Multiplet	-(CH ₂) ₁₀ - (Methylene chain)

Table 3: ^{13}C NMR Spectral Data

Note: Specific experimental data with peak assignments for **Dimethyl tetradecanedioate** were not found. The following are typical chemical shifts for the functional groups present in the molecule.

Chemical Shift (ppm)	Assignment
~174	C=O (Ester carbonyl)
~51	-OCH ₃ (Methyl ester)
~34	-CH ₂ -C=O (Methylene alpha to carbonyl)
~29	-(CH ₂) ₁₀ - (Methylene chain)
~25	-CH ₂ -CH ₂ -C=O (Methylene beta to carbonyl)

Table 4: Infrared (IR) Spectroscopy Data

Note: The FTIR spectrum of **Dimethyl tetradecanedioate** has been recorded as a film cast from chloroform.^[1] The following are characteristic absorption bands for long-chain aliphatic

esters.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920, ~2850	Strong	C-H stretching (alkane)
~1740	Strong	C=O stretching (ester)
~1465	Medium	C-H bending (methylene)
~1170	Strong	C-O stretching (ester)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for **Dimethyl tetradecanedioate** are not widely available. Therefore, the following sections describe generalized, yet detailed, methodologies based on standard practices for the analysis of long-chain dicarboxylic acid methyl esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **Dimethyl tetradecanedioate**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **Dimethyl tetradecanedioate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
- **GC Conditions:**
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase such as 5% phenyl-methylpolysiloxane is suitable for this analysis.
 - Injector Temperature: 250 °C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 10 minutes.
- Injection Volume: 1 µL.
- Split Ratio: 20:1.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to **Dimethyl tetradecanedioate**. The mass spectrum of this peak will provide the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **Dimethyl tetradecanedioate**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

Procedure:

- Sample Preparation:

- For ^1H NMR, dissolve 5-10 mg of **Dimethyl tetradecanedioate** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- For ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCl_3 is recommended.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16.
 - Relaxation Delay: 1 second.
 - Acquisition Time: 4 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.
- Data Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts of the peaks are then referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Dimethyl tetradecanedioate**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

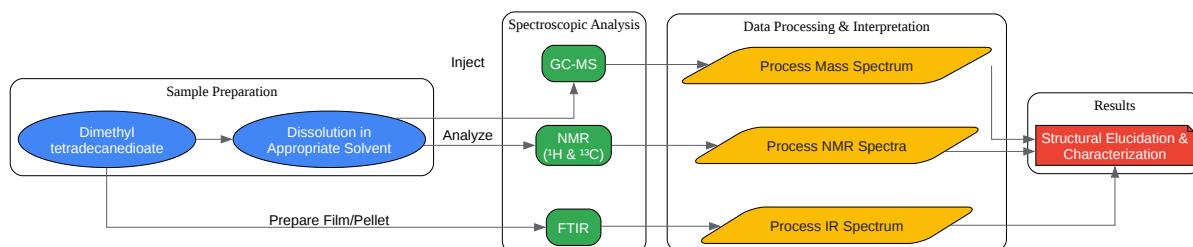
- Sample Preparation (Thin Film Method):

- Place a small amount of solid **Dimethyl tetradecanedioate** onto a salt plate (e.g., KBr or NaCl).
- If the compound is a solid, a few milligrams can be dissolved in a volatile solvent like chloroform, and a drop of the solution is placed on the salt plate. The solvent is then allowed to evaporate, leaving a thin film of the sample.
- Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

- FTIR Acquisition:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of **Dimethyl tetradecanedioate**.



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References

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